1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine
CAS No.: 941263-85-0
Cat. No.: VC21527330
Molecular Formula: C14H19BrN2O5S
Molecular Weight: 407.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941263-85-0 |
|---|---|
| Molecular Formula | C14H19BrN2O5S |
| Molecular Weight | 407.28g/mol |
| IUPAC Name | 1-[4-(4-bromo-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C14H19BrN2O5S/c1-10(18)16-4-6-17(7-5-16)23(19,20)14-9-12(21-2)11(15)8-13(14)22-3/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | SNWXGCPDBWWRCN-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
| Canonical SMILES | CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine is a synthetic organic compound with several key structural features. The molecule consists of a piperazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. One nitrogen of the piperazine ring is bonded to an acetyl group (CH₃CO-), while the other nitrogen is connected to a 4-bromo-2,5-dimethoxyphenyl group through a sulfonyl (SO₂) linkage. The phenyl ring contains a bromine atom at the 4-position and methoxy groups (OCH₃) at the 2- and 5-positions.
The structural formula can be represented as C₁₄H₁₉BrN₂O₅S, combining elements of both aromatic and heterocyclic chemistry. The presence of the sulfonyl group creates a tetrahedral geometry at the sulfur atom, which connects the piperazine and phenyl moieties. This sulfonyl bridge is significant as it influences both the three-dimensional conformation of the molecule and its electronic properties.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine is likely to exhibit the following properties:
| Property | Expected Value/Characteristic | Rationale |
|---|---|---|
| Physical State | Crystalline solid at room temperature | Typical for similar molecular weight organic compounds with aromatic and heterocyclic rings |
| Color | White to off-white powder | Common for similar synthetic organic compounds |
| Molecular Weight | Approximately 435-440 g/mol | Calculated from molecular formula |
| Solubility | Likely soluble in organic solvents (dichloromethane, chloroform, DMSO); poorly soluble in water | Based on presence of lipophilic aromatic rings and polar functional groups |
| Melting Point | Estimated 150-200°C | Typical range for related piperazine derivatives |
| LogP | Approximately 2.0-3.0 | Estimated based on structure containing both lipophilic and hydrophilic components |
| pKa | Approximately 7.5-8.5 for the piperazine nitrogen | Based on typical values for sulfonamide piperazines |
The chemical reactivity of this compound would be influenced by its functional groups. The acetyl group can undergo hydrolysis under acidic or basic conditions. The sulfonyl group is relatively stable but can be reduced under certain conditions. The aromatic ring with its bromo and methoxy substituents can participate in various substitution and coupling reactions, particularly at the brominated position which can serve as a handle for further functionalization.
Spectroscopic Properties
Spectroscopic analysis would be crucial for characterizing this compound. Expected spectroscopic properties include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the methoxy protons (typically around 3.7-3.9 ppm), acetyl methyl protons (around 2.0-2.2 ppm), and the piperazine ring protons (typically between 2.5-3.5 ppm). The aromatic proton signals would appear in the 6.5-7.5 ppm region.
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Mass Spectrometry: The molecular ion peak would correspond to the molecular weight, with characteristic isotope patterns due to the presence of bromine, which has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.
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Infrared Spectroscopy: Characteristic absorption bands would be expected for the sulfonyl group (1300-1400 cm⁻¹ and 1150-1200 cm⁻¹), carbonyl of the acetyl group (around 1650-1700 cm⁻¹), and aromatic C-H stretching (3000-3100 cm⁻¹).
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine would likely follow established procedures for similar sulfonamide derivatives. A general synthetic route might involve:
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Preparation of 4-bromo-2,5-dimethoxybenzene sulfonyl chloride: Starting from 2,5-dimethoxybenzene, selective bromination followed by sulfonation and conversion to the sulfonyl chloride.
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Reaction with piperazine: The sulfonyl chloride would react with piperazine to form 4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine.
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Selective acetylation: The remaining secondary amine of the piperazine would be acetylated using an appropriate acetylating agent such as acetyl chloride or acetic anhydride.
Detailed Synthesis Protocol
A more detailed synthetic protocol might include:
Step 1: Bromination of 2,5-dimethoxybenzene
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Reagents: 2,5-dimethoxybenzene, N-bromosuccinimide (NBS)
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Solvent: Carbon tetrachloride or dichloromethane
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Conditions: Room temperature, 4-6 hours, under nitrogen
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Workup: Filtration, washing, and recrystallization
Step 2: Sulfonation to form sulfonyl chloride
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Reagents: 4-bromo-2,5-dimethoxybenzene, chlorosulfonic acid
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Conditions: 0-5°C initially, then warming to room temperature
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Workup: Quenching in ice water, extraction, and purification
Step 3: Reaction with piperazine
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Reagents: 4-bromo-2,5-dimethoxybenzene sulfonyl chloride, piperazine (excess)
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Solvent: Dichloromethane or tetrahydrofuran
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Base: Triethylamine or potassium carbonate
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Conditions: 0°C to room temperature, 12-24 hours
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Workup: Filtration, washing, and chromatographic purification
Step 4: Acetylation
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Reagents: 4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine, acetyl chloride or acetic anhydride
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Solvent: Dichloromethane
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Base: Triethylamine
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Conditions: 0°C to room temperature, 2-4 hours
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Workup: Quenching, washing, and final purification by recrystallization or column chromatography
Purification and Characterization
The final product would typically be purified using techniques such as:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel
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Preparative HPLC for higher purity requirements
Characterization would involve comprehensive spectroscopic analysis including NMR (¹H, ¹³C), mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the structure and purity of the synthesized compound.
Mechanism of Action and Biological Activity
Structure-Activity Relationships
Based on structure-activity relationships (SAR) of related compounds:
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The bromine substituent at the 4-position of the phenyl ring may enhance lipophilicity and binding to specific protein pockets, potentially increasing selectivity for certain targets.
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The methoxy groups at the 2,5-positions of the phenyl ring could influence electronic distribution and hydrogen bonding capabilities, affecting interactions with biological targets.
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The sulfonyl linkage typically confers rigidity to the molecular structure and provides hydrogen bond acceptor sites, which can be important for target recognition.
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The acetyl group on the piperazine ring would alter the basicity of the nitrogen atom and could provide additional interaction points with target proteins through hydrogen bonding.
Comparison with Structurally Related Compounds
Structural Analogs
Several structurally related compounds can be compared to 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine:
| Compound | Structural Difference | Potential Impact on Properties |
|---|---|---|
| 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine | Phenyl group instead of acetyl | Increased lipophilicity, different receptor binding profile |
| 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine | Benzyl linkage instead of sulfonyl, no acetyl group | More flexible structure, different metabolic stability |
| 1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine | Pyridine ring with hydrazinyl group, methyl instead of acetyl | Different electronic properties, potential for different hydrogen bonding patterns |
Activity Differences
The structural differences between these compounds would likely result in distinct biological activities:
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The replacement of the acetyl group with other substituents (phenyl, methyl) would significantly alter the electronic properties and steric bulk at that position, likely affecting binding affinity and selectivity for biological targets.
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The sulfonyl linkage versus a direct benzyl connection would affect the conformational flexibility and the distance between the aromatic ring and the piperazine moiety, potentially altering how the molecule interacts with binding sites .
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The substitution pattern on the aromatic ring (phenyl versus pyridine, different positions of substituents) would influence the electronic distribution and hydrogen bonding capabilities, potentially changing target selectivity.
Advantages and Limitations
Potential advantages of 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine compared to its analogs might include:
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The acetyl group provides a balance between the metabolic liability of a free amine and the steric bulk of larger substituents, potentially offering improved pharmacokinetic properties.
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The sulfonyl linkage confers rigidity and provides hydrogen bond acceptors, which might enhance binding to specific targets.
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The bromo substituent can serve as a versatile handle for further chemical modifications through various metal-catalyzed coupling reactions.
Limitations might include:
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Potential metabolic instability of the acetyl group, which could undergo hydrolysis in vivo.
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Possible toxicity concerns related to the bromine substituent, although this would need to be experimentally verified.
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Synthetic complexity compared to simpler analogs, potentially increasing production costs if developed for practical applications.
Analytical Methods for Identification and Characterization
Spectroscopic Analysis
Comprehensive characterization of 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine would typically involve:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: To confirm proton environments and their coupling patterns
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¹³C NMR: To verify carbon framework and functional groups
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2D NMR techniques (COSY, HSQC, HMBC): For complete structural assignment
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Mass Spectrometry:
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High-resolution mass spectrometry (HRMS): For accurate molecular weight determination
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MS/MS fragmentation analysis: To confirm structural features through fragmentation patterns
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Infrared Spectroscopy:
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To identify functional group absorptions (sulfonyl, carbonyl, methoxy, aromatic)
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UV-Visible Spectroscopy:
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To characterize chromophoric properties of the aromatic system
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Chromatographic Methods
For purity assessment and quantitative analysis:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC using C18 columns
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Various detection methods including UV, fluorescence, or mass spectrometry
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Gas Chromatography (GC):
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If volatility permits, potentially with derivatization
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Coupled with mass spectrometry (GC-MS) for enhanced detection
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Thin-Layer Chromatography (TLC):
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For reaction monitoring and preliminary purity assessment
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Various visualization methods including UV and chemical stains
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Structural Confirmation Techniques
Additional techniques for structural confirmation might include:
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X-ray Crystallography:
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If suitable crystals can be obtained
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Provides definitive three-dimensional structural information
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Elemental Analysis:
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To confirm elemental composition (C, H, N, S)
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Important for verifying purity
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Thermal Analysis:
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Differential Scanning Calorimetry (DSC)
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Thermogravimetric Analysis (TGA)
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For characterizing physical properties and phase transitions
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Current Research Status and Future Directions
Knowledge Gaps
Several knowledge gaps exist regarding 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine:
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Comprehensive characterization: Complete physicochemical profiling including detailed spectroscopic data.
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Biological activity spectrum: Systematic screening against various biological targets to establish activity profile.
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Structure-activity relationships: How specific structural modifications affect activity and properties.
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Metabolic fate: Identification of metabolic pathways and metabolites if used in biological systems.
Technological Advancements
Emerging technologies that could advance research on this compound include:
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Computational methods: Molecular modeling and docking studies to predict interactions with potential targets.
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High-throughput screening: Rapid assessment of activity across multiple biological assays.
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Advanced synthetic methods: Application of flow chemistry, catalysis, or enzymatic methods for more efficient synthesis.
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Innovative formulation approaches: If developed for specific applications, novel formulation strategies could enhance utility.
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